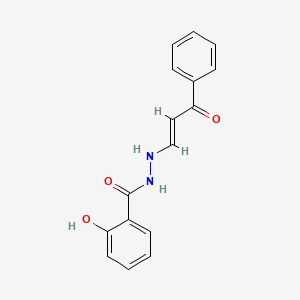
5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been studied for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and proteins in the body. It may also have an effect on the immune system and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, reduce inflammation in the body, and protect against oxidative stress. It has also been studied for its potential use in treating cancer and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole in lab experiments include its unique properties and potential applications in various fields. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole include further studies on its potential use in cancer treatment and neuroprotection. It may also be studied for its potential use in treating other conditions, such as autoimmune diseases and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole involves the reaction between ethyl-2-cyclopropyl-2-oxoacetate and phenylhydrazine in the presence of a catalyst. The reaction leads to the formation of the intermediate compound, which is then treated with ethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
The potential applications of 5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole in scientific research are vast. Studies have shown that this compound has antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propriétés
IUPAC Name |
5-(ethoxymethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-17-10-12-15-13(16-18-12)14(8-9-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXSOBVTLIWAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)

![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![N~1~-allyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5056754.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)